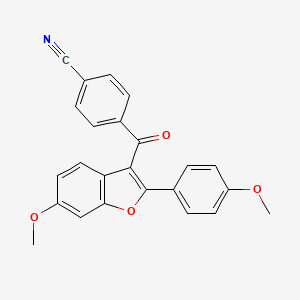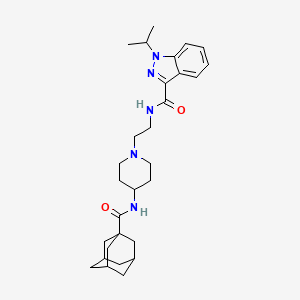
Lyngbyatoxin a
Overview
Description
Mechanism of Action
Target of Action
Lyngbyatoxin A, a cyanotoxin produced by certain cyanobacteria species, most notably Moorea producens (formerly Lyngbya majuscula), primarily targets protein kinases . Protein kinases play a crucial role in controlling the activity of other proteins through the process of phosphorylation, thereby regulating cellular activities such as division, metabolism, and death .
Mode of Action
This compound contains a nucleophilic indole ring that participates in the activation of protein kinases . This interaction leads to changes in the phosphorylation state of the target proteins, thereby altering their activity .
Biochemical Pathways
This compound affects the protein kinase-mediated signaling pathways. The activation of these pathways can lead to a variety of downstream effects, depending on the specific proteins that are phosphorylated. These effects can include changes in gene expression, cell proliferation, and apoptosis .
Result of Action
The activation of protein kinases by this compound can lead to a variety of cellular effects. For example, it can cause changes in cell proliferation and apoptosis, potentially leading to tissue damage and disease . In addition, this compound is known to be a potent blister agent and carcinogen .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the toxin is produced by cyanobacteria as a defense mechanism to ward off predators . Therefore, changes in the predator population could potentially affect the production of the toxin. Additionally, environmental conditions such as temperature, light, and nutrient availability can influence the growth of cyanobacteria and, consequently, the production of this compound .
Biochemical Analysis
Biochemical Properties
Lyngbyatoxin A is a terpenoid indole alkaloid that belongs to the class of non-ribosomal peptides . It contains a nucleophilic indole ring that plays a crucial role in the activation of protein kinases . Specifically, this compound interacts with protein kinase C (PKC), a family of enzymes involved in various cellular processes . The interaction between this compound and PKC leads to the activation of the enzyme, which subsequently phosphorylates various target proteins, influencing cell proliferation, differentiation, and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to activate protein kinase C, which plays a role in the regulation of cell proliferation, apoptosis, differentiation, migration, and adhesion . The activation of PKC by this compound leads to the phosphorylation of several downstream targets, including RAF1, BCL2, and CSPG4 . This activation influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its tumor-promoting activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and activation of protein kinase C . This activation occurs through the interaction of this compound with the diacylglycerol (DAG) binding site on PKC, mimicking the natural activators of the enzyme . Once activated, PKC phosphorylates various target proteins, leading to changes in gene expression and cellular function . Additionally, this compound has been shown to inhibit the p53-mediated activation of IGFBP3 in glioma cells, providing an anti-apoptotic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules . Long-term exposure to this compound has been shown to cause persistent activation of protein kinase C, leading to sustained changes in cellular function and gene expression . These long-term effects can contribute to the development of tumors and other pathological conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild skin irritation and inflammation . At higher doses, it can lead to severe blistering, tissue damage, and carcinogenesis . Studies have shown that there is a threshold dose above which the toxic effects of this compound become significantly more pronounced . Additionally, high doses of this compound can cause systemic toxicity, affecting multiple organs and systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with protein kinase C . The activation of PKC by this compound leads to the phosphorylation of various metabolic enzymes, altering their activity and affecting metabolic flux . Additionally, this compound can influence the levels of certain metabolites by modulating the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also be influenced by its binding to extracellular matrix components and other molecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its localization, as it interacts with different biomolecules in these compartments . For example, in the cytoplasm, this compound can activate protein kinase C, while in the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, post-translational modifications of this compound can influence its targeting to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Teleocidin A1 is primarily produced through biosynthesis by Streptomyces bacteria. The biosynthetic gene cluster responsible for its production has been identified in the genome of the cyanobacterium Moorea producens . The biosynthesis involves several enzymatic reactions, including oxidative intramolecular C-N bond-forming reactions, regio- and stereo-selective reverse prenylation reactions, and methylation-triggered terpene cyclization .
Industrial Production Methods: Industrial production of teleocidin A1 involves the cultivation of Streptomyces strains under controlled conditions. The fermentation broth is then extracted using solvents such as ethyl acetate, and the compound is purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Teleocidin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex enzymatic reactions that are challenging in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving teleocidin A1 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve specific temperatures, pH levels, and solvent systems .
Major Products: The major products formed from the reactions of teleocidin A1 include various analogs and derivatives that retain the core indole-fused lactam ring structure .
Scientific Research Applications
Teleocidin A1 has a wide range of scientific research applications:
Comparison with Similar Compounds
- Teleocidin B
- Ergotamine
- Vinblastine
Properties
IUPAC Name |
5-(3,7-dimethylocta-1,6-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISDGNGREAJPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907258 | |
| Record name | Teleocidin A 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70497-14-2, 102209-77-8 | |
| Record name | (2S,5S)-9-[(1R)-1-Ethenyl-1,5-dimethyl-4-hexen-1-yl]-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70497-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teleocidin A 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)

![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)
![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)




![2-[(E)-[3-[(4-benzoylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675674.png)
![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide;hydrochloride](/img/structure/B1675675.png)




